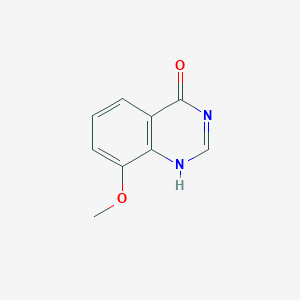

8-Methoxyquinazolin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)10-5-11-9(6)12/h2-5H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBSLDWXPYMOIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511227 |

Source

|

| Record name | 8-Methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-27-0 |

Source

|

| Record name | 8-Methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxyquinazolin-4-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Methoxyquinazolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. This document outlines its known characteristics, provides detailed experimental protocols for its synthesis and property determination, and explores its potential interaction with key biological signaling pathways.

Core Physicochemical Properties

8-Methoxyquinazolin-4-ol, with the chemical formula C₉H₈N₂O₂, exists in tautomeric equilibrium with its keto form, 8-Methoxyquinazolin-4(3H)-one. The quinazolinone scaffold is a prominent feature in many biologically active molecules.

Table 1: Summary of Physicochemical Data for 8-Methoxyquinazolin-4-ol

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 176.17 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 16064-27-0 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Light brown or pale purple solid | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Melting Point | 298-300 °C | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 340.0 ± 44.0 °C | --INVALID-LINK--[1] |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | --INVALID-LINK--[1] |

| pKa (Predicted) | 0.93 ± 0.20 | --INVALID-LINK--[1] |

| Solubility | Data not available in the reviewed literature. A proposed experimental protocol is provided below. | |

| LogP | Data not available in the reviewed literature. A proposed experimental protocol is provided below. |

Experimental Protocols

Synthesis of 8-Methoxyquinazolin-4-ol

The synthesis of 8-Methoxyquinazolin-4-ol can be achieved via the cyclocondensation of 2-amino-3-methoxybenzoic acid with formamide, a common method for preparing quinazolin-4-ones.

Reaction Scheme:

Materials:

-

2-amino-3-methoxybenzoic acid

-

Formamide

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-amino-3-methoxybenzoic acid (1.0 equivalent) with an excess of formamide (10-15 equivalents).

-

Heat the reaction mixture to 150-160 °C with continuous stirring.

-

Maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-cold water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold deionized water to remove any remaining formamide.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield purified 8-Methoxyquinazolin-4-ol.

-

Dry the purified product under vacuum.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of 8-Methoxyquinazolin-4-ol in various aqueous-based media.

Materials:

-

8-Methoxyquinazolin-4-ol

-

Deionized water

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 N Hydrochloric acid (HCl)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 8-Methoxyquinazolin-4-ol to separate vials containing deionized water, PBS (pH 7.4), and 0.1 N HCl. The presence of undissolved solid should be visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of 8-Methoxyquinazolin-4-ol in the diluted samples using a validated HPLC method with a standard calibration curve.

-

Calculate the solubility in mg/mL or µg/mL for each solvent system.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a classical approach for the experimental determination of the octanol-water partition coefficient (LogP).

Materials:

-

8-Methoxyquinazolin-4-ol

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 8-Methoxyquinazolin-4-ol in either water or n-octanol.

-

In a separatory funnel or centrifuge tube, combine a known volume of the stock solution with a known volume of the other immiscible solvent (e.g., 10 mL of the aqueous solution and 10 mL of n-octanol).

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully collect an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of 8-Methoxyquinazolin-4-ol in each phase using a validated HPLC method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).

Biological Context and Signaling Pathways

Derivatives of 8-methoxyquinazoline have been investigated for their potential as cytotoxic agents that target the β-catenin/TCF4 signaling pathway.[3] This pathway is a component of the canonical Wnt signaling cascade, which is crucial in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers.

The canonical Wnt pathway is activated when a Wnt ligand binds to a Frizzled receptor and its co-receptor LRP5/6. This leads to the inhibition of a "destruction complex" (comprising APC, Axin, GSK3β, and CK1), which normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The stabilization of β-catenin allows it to translocate to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, such as TCF4, to activate the transcription of target genes involved in cell proliferation and survival.

8-methoxyquinazoline derivatives may exert their anti-cancer effects by disrupting the interaction between β-catenin and TCF4, thereby inhibiting the transcription of oncogenic target genes.

Wnt/β-catenin Signaling Pathway and Potential Inhibition

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 8-Methoxyquinazolin-4-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mass spectrometry fragmentation behavior of 8-Methoxyquinazolin-4-OL, a significant scaffold in medicinal chemistry. Understanding the fragmentation patterns of this and related molecules is crucial for structural elucidation, metabolite identification, and impurity profiling in drug discovery and development. This document outlines common fragmentation pathways observed for methoxy-substituted quinazolinones, supported by data from analogous compounds, and provides standardized experimental protocols for their analysis.

Introduction

8-Methoxyquinazolin-4-OL and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of these compounds. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent molecule into characteristic product ions. The fragmentation pathways are influenced by the core quinazolinone structure and the nature and position of its substituents. The presence of a methoxy group at the 8-position introduces specific fragmentation channels that are key to its identification.

Predicted Mass Spectrometry Fragmentation of 8-Methoxyquinazolin-4-OL

The protonated molecule, [M+H]⁺, of 8-Methoxyquinazolin-4-OL (C₉H₈N₂O₂) has an exact mass of 177.0659 g/mol . Upon CID, several fragmentation pathways are anticipated:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-aromatic compounds is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical.

-

Loss of Formaldehyde (CH₂O): Another characteristic fragmentation of methoxy groups involves a rearrangement followed by the neutral loss of formaldehyde.

-

Loss of Carbon Monoxide (CO): Fragmentation of the quinazolinone ring often involves the loss of a CO molecule.

-

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring of the quinazolinone core can undergo an RDA reaction, leading to cleavage of the ring system.

Based on these principles, a proposed fragmentation pathway is illustrated below.

Quantitative Fragmentation Data

The following table summarizes the predicted prominent ions in the ESI-MS/MS spectrum of 8-Methoxyquinazolin-4-OL. The m/z values are calculated for the monoisotopic masses. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Predicted Relative Abundance |

| 177.07 | 162.05 | •CH₃ | [M+H-•CH₃]⁺ | Moderate |

| 177.07 | 147.06 | CH₂O | [M+H-CH₂O]⁺ | High |

| 177.07 | 149.06 | CO | [M+H-CO]⁺ | Moderate to High |

| 149.06 | 121.05 | CO | [M+H-2CO]⁺ | Low to Moderate |

| 147.06 | 119.05 | CO | [M+H-CH₂O-CO]⁺ | High |

Visualization of Fragmentation Pathways

The logical relationships in the proposed fragmentation of 8-Methoxyquinazolin-4-OL can be visualized using the following diagrams.

Caption: Proposed CID fragmentation pathway of protonated 8-Methoxyquinazolin-4-OL.

Experimental Protocols

The following protocols provide a general framework for the analysis of 8-Methoxyquinazolin-4-OL and related small molecules by LC-MS/MS.

Sample Preparation

Proper sample preparation is critical for robust and reproducible LC-MS/MS analysis.

Objective: To prepare a clean sample solution at an appropriate concentration for LC-MS/MS injection.

Materials:

-

8-Methoxyquinazolin-4-OL reference standard

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of 8-Methoxyquinazolin-4-OL and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

-

Working Standard Preparation: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards at desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).

-

Sample Dilution: For unknown samples, dissolve the material in methanol and dilute with 50:50 methanol/water to an estimated concentration within the calibration range.

-

Filtration: Filter all solutions through a 0.22 µm syringe filter into clean autosampler vials to remove any particulate matter that could clog the LC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines typical conditions for the separation and detection of 8-Methoxyquinazolin-4-OL.

Objective: To achieve chromatographic separation and generate MS/MS spectra for the target analyte.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile

-

Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for the specific compound and column.

-

Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column

-

Column Temperature: 30-40 °C

-

Injection Volume: 1-5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Temperature: 350-450 °C

-

Desolvation Gas Flow: 600-800 L/hr

-

Collision Gas: Argon

-

MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 177.07.

-

MS/MS Scan (Product Ion Scan): Isolate the precursor ion at m/z 177.07 and scan for product ions over a relevant mass range (e.g., m/z 50-180).

-

Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A typical starting point would be 15-25 eV. A collision energy ramp can also be used to observe a wider range of fragments.

Experimental Workflow Visualization

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

Caption: General workflow for the LC-MS/MS analysis of 8-Methoxyquinazolin-4-OL.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric fragmentation of 8-Methoxyquinazolin-4-OL. The predicted fragmentation pathways, centered on the loss of fragments from the methoxy group and the quinazolinone core, offer a basis for the identification and structural confirmation of this and related compounds. The provided experimental protocols serve as a robust starting point for developing and validating analytical methods for the quantitative and qualitative analysis of these important pharmaceutical building blocks. Further experimental work is warranted to confirm the proposed fragmentation patterns and to explore the fragmentation of a wider range of substituted quinazolinone derivatives.

Infrared Spectroscopy of 8-Methoxyquinazolin-4-OL: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 8-Methoxyquinazolin-4-OL, a heterocyclic compound of interest in medicinal chemistry and drug development. While a specific experimental spectrum for this exact molecule is not widely available in public databases, this document compiles representative data based on the well-established characteristic infrared absorptions of the quinazolin-4-one scaffold and related derivatives. The information presented herein serves as a valuable resource for the characterization and analysis of this and similar molecular structures.

Core Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds). The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumbers, cm⁻¹), which provides a unique "molecular fingerprint." By analyzing the positions, intensities, and shapes of the absorption bands in an IR spectrum, researchers can identify the functional groups present in a molecule and deduce information about its overall structure.

Predicted Infrared Spectral Data for 8-Methoxyquinazolin-4-OL

The following table summarizes the expected characteristic infrared absorption bands for 8-Methoxyquinazolin-4-OL. This data is compiled from the analysis of the IR spectra of numerous quinazolin-4-one derivatives and related heterocyclic compounds. The presence of the quinazolin-4-one core, along with the methoxy and hydroxyl functional groups, gives rise to a series of predictable absorption peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3400 - 3200 | Broad, Medium | O-H Stretch | Hydroxyl group (-OH) |

| 3200 - 3000 | Medium | N-H Stretch | Amide N-H in the quinazolinone ring |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) | Aromatic C-H bonds in the quinazoline ring system |

| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) | C-H bonds of the methoxy group (-OCH₃) |

| 1700 - 1660 | Strong | C=O Stretch (Amide I) | Carbonyl group of the quinazolin-4-one core |

| 1640 - 1590 | Medium | C=N Stretch | Imine bond within the quinazoline ring |

| 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic) | Carbon-carbon double bonds in the aromatic rings |

| 1260 - 1200 | Strong | C-O Stretch (Aryl Ether) | Asymmetric C-O-C stretch of the methoxy group |

| 1100 - 1000 | Medium | C-O Stretch (Aryl Ether) | Symmetric C-O-C stretch of the methoxy group |

| 900 - 670 | Medium-Strong | C-H Bending (Aromatic) | Out-of-plane bending of aromatic C-H bonds |

Experimental Protocol for Infrared Spectroscopy

The following is a detailed, representative methodology for obtaining the infrared spectrum of 8-Methoxyquinazolin-4-OL, based on standard laboratory practices and instrumentation mentioned in the synthesis of related compounds.[1]

Objective: To acquire a high-resolution Fourier-transform infrared (FTIR) spectrum of solid 8-Methoxyquinazolin-4-OL.

Materials and Instrumentation:

-

8-Methoxyquinazolin-4-OL, solid powder

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker FTIR-8400S or similar)[1]

-

Sample holder for KBr pellets

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, then cool to room temperature in a desiccator.

-

Weigh approximately 1-2 mg of the 8-Methoxyquinazolin-4-OL sample and 100-200 mg of the dried KBr.

-

In the agate mortar, gently grind the KBr to a fine, consistent powder.

-

Add the 8-Methoxyquinazolin-4-OL sample to the KBr in the mortar.

-

Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Transfer the resulting powder to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral resolution is generally set to 4 cm⁻¹.

-

-

Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final infrared spectrum.

-

The spectrum is typically displayed in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the infrared spectrum of 8-Methoxyquinazolin-4-OL using the KBr pellet method.

Caption: Experimental workflow for IR spectroscopy of 8-Methoxyquinazolin-4-OL.

References

Biological Activity Screening of 8-Methoxyquinazolin-4-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 8-Methoxyquinazolin-4-ol and its structurally related derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2][3] The introduction of a methoxy group at the 8-position has been explored for its potential to modulate various biological activities, primarily focusing on anticancer properties. This document summarizes key findings, details experimental protocols, and visualizes relevant signaling pathways to facilitate further research and drug development efforts in this area.

Overview of Biological Activities

Derivatives of 8-methoxyquinazoline have demonstrated significant potential as cytotoxic agents against a range of cancer cell lines. The primary mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration.

Anticancer Activity

The predominant biological activity reported for 8-methoxyquinazoline derivatives is their anticancer efficacy. Screening against various cancer cell lines has revealed potent cytotoxic effects, with IC50 values often in the low micromolar range. These compounds have been shown to induce apoptosis and inhibit cell migration.[1][2]

Table 1: Cytotoxic Activity of 4,7-disubstituted 8-methoxyquinazoline Derivatives [1][2]

| Compound | Cell Line | IC50 (µM) |

| 18B | HCT116 | 5.64 ± 0.68 |

| 18B | HepG2 | 23.18 ± 0.45 |

| 18B | Primary human gallbladder cancer cells | 8.50 ± 1.44 |

Table 2: Antiproliferative Activity of 8-methoxy-4-anilinoquinoline Derivatives [4]

| Compound | Cell Line | IC50 (µM) |

| 2i | HeLa | 7.15 |

| 2i | BGC-823 | 4.65 |

Table 3: Cytotoxic Activity of an 8-methoxy-indolo[2,3-b]quinoline Derivative (MMNC) [5]

| Compound | Cell Line | IC50 (µM) |

| MMNC | HCT116 | 0.33 |

| MMNC | Caco-2 | 0.51 |

| MMNC | AGS | 3.6 |

| MMNC | PANC-1 | 18.4 |

| MMNC | SMMC-7721 | 9.7 |

Enzyme Inhibition

Beyond general cytotoxicity, certain quinazoline derivatives have been investigated for their inhibitory effects on specific enzymes that are key targets in cancer therapy. These include protein kinases and other enzymes involved in cell signaling and DNA repair.[6][7] For instance, quinazolin-4(3H)-one derivatives have shown inhibitory activity against tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2.[6]

Key Signaling Pathways

The anticancer effects of 8-methoxyquinazoline derivatives are often attributed to their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for rational drug design.

Wnt/β-catenin Signaling Pathway

Several 4,7-disubstituted 8-methoxyquinazoline derivatives have been found to target the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Compound 18B, for example, has been shown to downregulate the β-catenin/TCF4 signaling pathway, leading to reduced expression of Wnt target genes like c-MYC and Cyclin D1.[1][2]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival. An 8-methoxy-indolo[2,3-b]quinoline derivative has been shown to exert its cytotoxic effects by inhibiting the expression of proteins in this pathway.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the screening of bioactive compounds. The following sections outline the methodologies for key assays mentioned in the literature for evaluating 8-methoxyquinazoline derivatives.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4][8]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.0–2.0 × 10³ cells per well and incubate overnight in a humidified atmosphere with 5% CO2 at 37°C.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 or 96 hours).[4][8]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Wnt/β-catenin Pathway Activity Assay (TOPFlash/FOPFlash Assay)

This is a luciferase reporter assay used to measure the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.[2]

Principle: Cells are co-transfected with two plasmids: one containing a TCF/LEF-responsive promoter driving luciferase expression (TOPFlash) and a control plasmid with a mutated, non-responsive promoter (FOPFlash). A reduction in the TOP/FOP luciferase activity ratio indicates inhibition of the Wnt/β-catenin pathway.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HCT116) with the TOPFlash and FOPFlash reporter plasmids, along with a Renilla luciferase plasmid for normalization.

-

Compound Treatment: After transfection, treat the cells with the test compound at a specific concentration (e.g., IC50) for a defined period (e.g., 24 hours).[2]

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the TOPFlash and FOPFlash activities to the Renilla luciferase activity. Calculate the TOP/FOP ratio to determine the specific inhibition of β-catenin/TCF-mediated transcription.

Western Blotting for Signaling Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate, providing insights into the molecular mechanism of a compound.

Protocol:

-

Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., β-catenin, TCF4, p-AKT, total AKT).[2]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The 8-methoxyquinazoline scaffold represents a promising starting point for the development of novel anticancer agents. The existing data strongly suggests that derivatives of 8-Methoxyquinazolin-4-ol warrant further investigation. Future research should focus on:

-

Synthesis and screening of a focused library of 8-Methoxyquinazolin-4-ol analogs to establish clear structure-activity relationships (SAR).

-

In-depth mechanistic studies to identify the direct molecular targets of the most potent compounds.

-

In vivo efficacy and pharmacokinetic studies in relevant animal models to assess their therapeutic potential.

-

Exploration of other potential therapeutic areas , such as anti-inflammatory and neuroprotective applications, given the broad bioactivity of the quinazoline core.

This guide provides a foundational framework for researchers entering this exciting area of drug discovery. The combination of potent biological activity and well-defined mechanisms of action makes the 8-methoxyquinazoline class of compounds a highly attractive area for continued exploration.

References

- 1. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

8-Methoxyquinazolin-4-OL: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methoxyquinazolin-4-OL, a heterocyclic organic compound belonging to the quinazolinone class of molecules. While a detailed historical record of its specific discovery is not extensively documented, its scientific journey is intrinsically linked to the broader exploration of quinazoline and quinazolinone scaffolds in medicinal chemistry. This document outlines the probable synthetic routes, explores the significant biological activities of structurally related analogs, and contextualizes its importance within the landscape of drug discovery, particularly in oncology. Quantitative data from related compounds are presented for comparative analysis, and key experimental protocols are detailed.

Introduction: The Quinazoline Framework

The quinazoline core, a bicyclic aromatic heterocycle, has been a subject of intense scientific interest since its initial synthesis in the late 19th century. Quinazolinones, the oxidized derivatives of quinazolines, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] This has led to the development of several FDA-approved drugs for cancer therapy, including gefitinib, erlotinib, and lapatinib, all of which feature the quinazoline core.[2] The therapeutic potential of quinazoline derivatives is largely attributed to their ability to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[3] 8-Methoxyquinazolin-4-OL, as a member of this important class of compounds, holds potential for biological activity, and its study is a logical extension of the extensive research into quinazolinone-based therapeutics.

Probable Discovery and Synthesis

Synthesis of the Key Precursor: 2-Amino-3-methoxybenzoic Acid

The starting material, 2-amino-3-methoxybenzoic acid, is a critical building block for the synthesis of 8-Methoxyquinazolin-4-OL.[5] It is a substituted anthranilic acid derivative and is used in the preparation of various pharmaceutical compounds, including inhibitors of cyclin-dependent kinase 1 (CDK1)/cyclin B for potential antitumor treatments.[6]

Cyclization to 8-Methoxyquinazolin-4-OL

The final step in the probable synthesis of 8-Methoxyquinazolin-4-OL involves the reaction of 2-amino-3-methoxybenzoic acid with formamide, which serves as the source of the C2 carbon of the quinazolinone ring. This reaction is typically carried out at elevated temperatures.[1]

Experimental Protocol: Synthesis of 8-Methoxyquinazolin-4-OL

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-amino-3-methoxybenzoic acid (1.0 equivalent) is mixed with an excess of formamide (approximately 10-20 equivalents).

-

Heating: The reaction mixture is heated to a temperature between 150-160°C for a duration of 2 to 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The cooled mixture is then poured into ice-cold water while stirring.

-

Isolation: The resulting precipitate, 8-Methoxyquinazolin-4-OL, is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure compound.[4]

Biological Activity and Therapeutic Potential

While specific biological data for 8-Methoxyquinazolin-4-OL is sparse in publicly available literature, the extensive research on its structural analogs provides a strong basis for inferring its potential therapeutic activities. The quinazolinone scaffold is a well-established pharmacophore, and derivatives with a methoxy group at the 8-position have been investigated for their anticancer properties.

Anticancer Activity of 8-Methoxyquinazoline Derivatives

Numerous studies have demonstrated the cytotoxic effects of 8-methoxyquinazoline derivatives against various cancer cell lines. These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

One area of significant interest is the inhibition of the Wnt/β-catenin signaling pathway, which is often overactivated in cancer.[7] Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been synthesized and shown to disrupt the interaction between β-catenin and TCF4, a critical step in the activation of Wnt target genes.[7]

Furthermore, 8-methoxy-4-anilinoquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against HeLa and BGC823 cancer cell lines, with some compounds showing better IC50 values than the established drug gefitinib.[8]

Table 1: In Vitro Anticancer Activity of Representative 8-Methoxyquinazoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 18B | HCT116 | 5.64 ± 0.68 | [7] |

| 18B | HepG2 | Not Specified | [7] |

| 2i | HeLa | 7.15 | [8] |

| 2i | BGC-823 | 4.65 | [8] |

| 6b | PC3 | 5.8 | [9] |

| 6b | A431 | 9.8 | [9] |

| 6e | PC3 | 6.2 | [9] |

| 6e | Bcap-37 | 7.5 | [9] |

Note: The compounds listed are derivatives of 8-methoxyquinazoline and not 8-Methoxyquinazolin-4-OL itself. The data is presented for comparative and predictive purposes.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of quinazoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubated overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 96 hours.

-

MTT Addition: After the incubation period, a fresh MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in 150 µL of DMSO per well.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm.

-

IC50 Determination: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is then calculated.[8]

Visualizing the Scientific Context

To better understand the relationships and processes described in this guide, the following diagrams are provided.

Caption: Synthetic pathway for 8-Methoxyquinazolin-4-OL.

Caption: Workflow for assessing antiproliferative activity.

Caption: Potential mechanism of action in the Wnt pathway.

Conclusion

8-Methoxyquinazolin-4-OL is a member of the pharmacologically significant quinazolinone family. While its individual history is not discretely chronicled, its scientific importance can be understood through the extensive research into its structural analogs. The probable synthetic route via the cyclocondensation of 2-amino-3-methoxybenzoic acid and formamide is straightforward and based on established chemical principles. The biological activities of related 8-methoxyquinazoline derivatives, particularly their anticancer properties, suggest that 8-Methoxyquinazolin-4-OL could be a valuable compound for further investigation in drug discovery programs. This technical guide provides a foundational understanding of 8-Methoxyquinazolin-4-OL, compiled from the broader context of quinazolinone chemistry and medicinal research, to aid researchers in their future explorations of this and related molecules.

References

- 1. generis-publishing.com [generis-publishing.com]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-methoxybenzoic Acid | High-Purity RUO [benchchem.com]

- 6. 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8 [chemicalbook.com]

- 7. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methoxyquinazolin-4-ol: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, 8-methoxyquinazolin-4-ol and its structural analogs have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 8-methoxyquinazolin-4-ol derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.

Introduction

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring. The 4(3H)-quinazolinone core is a particularly important pharmacophore found in numerous biologically active molecules, including approved drugs and clinical candidates.[1][2] The introduction of a methoxy group at the 8th position of the quinazolinone ring can significantly influence the molecule's physicochemical properties and biological activity. This guide will delve into the synthetic strategies for creating 8-methoxyquinazolin-4-ol and its analogs, explore their diverse pharmacological effects, and provide detailed protocols for their evaluation.

Synthetic Strategies

The synthesis of the 8-methoxyquinazolin-4-ol core and its derivatives can be achieved through several established synthetic routes, most notably variations of the Niementowski quinazoline synthesis.

General Synthesis of the Quinazolin-4-one Core from Anthranilic Acid

A prevalent method for constructing the quinazolin-4-one scaffold involves the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide.[3][4]

Experimental Protocol: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid (Conventional Heating) [3][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).

-

Heating: Heat the reaction mixture to 130-160 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to yield pure 4(3H)-quinazolinone.

Microwave-Assisted Synthesis: [5][6]

Modern adaptations often utilize microwave irradiation to significantly reduce reaction times and improve yields.

-

In a microwave-safe vessel, mix anthranilic acid, trimethyl orthoformate, and a primary amine in ethanol.

-

Irradiate the mixture in a microwave reactor at 120°C for 30 minutes.

-

Pour the cooled mixture over crushed ice to precipitate the product.

Synthesis of 4,7-Disubstituted 8-Methoxyquinazoline Derivatives

A specific example of the synthesis of bioactive 8-methoxyquinazoline derivatives involves a multi-step process starting from 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one.[7]

Experimental Protocol: General method for the preparation of 4,7-disubstituted 8-methoxyquinazoline final compounds [7]

-

To a solution of substituted 4-anilino-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine (0.52 mM) in DMF (3 mL), add the desired amine (0.78 mM) and anhydrous potassium carbonate (1.56 mM).

-

Stir the reaction mixture at 60°C in an oil bath under anhydrous conditions for 12 hours.

-

Quench the reaction by pouring it into cold water (20 mL) and keep it in the refrigerator for 48 hours.

-

Filter the precipitate, dry it under reduced pressure, and crystallize from ethyl acetate to obtain the final amino derivatives.

Biological Activities and Quantitative Data

Derivatives of 8-methoxyquinazolin-4-ol have demonstrated a wide array of biological activities, with anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 8-methoxyquinazoline analogs against various cancer cell lines. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

A series of novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives were designed to inhibit the β-catenin/TCF4 protein-protein interaction, a critical step in the Wnt signaling pathway, which is often overactivated in cancer.[7][8][9] The cytotoxic potencies of these compounds were evaluated against HCT116 (colon cancer) and HepG2 (liver cancer) cell lines.[7]

Table 1: Cytotoxic Potency (IC50) of 4,7-Disubstituted 8-Methoxyquinazoline Derivatives [7]

| Compound ID | HCT116 IC50 (µM) | HepG2 IC50 (µM) |

| 14A | 10.11 ± 0.54 | 15.18 ± 0.98 |

| 14B | 8.14 ± 0.82 | 12.11 ± 0.56 |

| 14C | 15.12 ± 1.02 | 23.18 ± 0.45 |

| 15A | 9.15 ± 0.45 | 13.25 ± 0.88 |

| 15B | 7.18 ± 0.55 | 10.15 ± 0.75 |

| 15C | 13.24 ± 0.95 | 18.14 ± 1.05 |

| 16A | 8.54 ± 0.48 | 11.24 ± 0.65 |

| 16B | 6.12 ± 0.42 | 9.18 ± 0.52 |

| 16C | 11.18 ± 0.78 | 16.21 ± 0.92 |

| 17A | 7.52 ± 0.65 | 10.52 ± 0.45 |

| 17B | 5.64 ± 0.68 | 8.54 ± 0.48 |

| 17C | 9.85 ± 0.85 | 14.15 ± 0.78 |

| 18A | 6.58 ± 0.72 | 9.85 ± 0.62 |

| 18B | Not specified | 8.50 ± 1.44 (gallbladder cancer) |

| 18C | 10.25 ± 0.92 | 15.12 ± 0.85 |

| Imatinib | 5.12 ± 0.35 | 7.15 ± 0.42 |

Another study focused on 8-methoxy-4-anilinoquinolines and evaluated their antiproliferative activities against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines.[10]

Table 2: Antiproliferative Activity (IC50) of 8-Methoxy-4-anilinoquinoline Derivatives [10]

| Compound ID | HeLa IC50 (µM) | BGC823 IC50 (µM) |

| 2a | >50 | >50 |

| 2b | >50 | >50 |

| 2c | 19.34 | 11.10 |

| 2d | 24.16 | 18.37 |

| 2e | 15.12 | 10.03 |

| 2f | 21.17 | 15.19 |

| 2g | 28.19 | 20.15 |

| 2h | 35.18 | 25.14 |

| 2i | 7.15 | 4.65 |

| 2j | 40.15 | 30.18 |

| 2k | 33.12 | 28.16 |

| 2l | >50 | >50 |

| 2m | >50 | >50 |

| 2n | 45.16 | 35.12 |

| Gefitinib | 17.12 | 19.27 |

Anti-inflammatory and Antimicrobial Activities

The quinazolinone scaffold is also associated with anti-inflammatory and antimicrobial properties.[11][12] While specific data for 8-methoxy derivatives in these areas is less common in the searched literature, the general class of quinazolinones has shown promise. For instance, various 2,3-disubstituted quinazolin-4-ones have exhibited significant anti-inflammatory activity.[11] Similarly, certain quinazolin-4(3H)-one derivatives have demonstrated bacteriostatic effects against Staphylococcus aureus and Streptococcus pneumoniae.

Key Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[13][14][15][16][17]

-

Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

-

Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air-dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

In Vitro Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration in vitro by creating a "wound" in a cell monolayer and monitoring the rate at which the cells close the gap.[18][19][20][21][22]

-

Cell Seeding: Seed cells in a culture dish or multi-well plate and grow them to form a confluent monolayer.

-

Creating the Wound: Create a scratch or gap in the monolayer using a sterile pipette tip or a specialized culture insert.

-

Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter using a microscope.

-

Data Analysis: Measure the area of the cell-free gap at each time point. The rate of wound closure is an indicator of cell migration.

Signaling Pathways and Visualizations

As previously mentioned, a key mechanism of action for some 8-methoxyquinazoline derivatives is the inhibition of the Wnt/β-catenin signaling pathway.[7][8][9]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of 8-methoxyquinazoline analogs.

A general workflow for the synthesis and evaluation of these compounds can also be visualized.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. generis-publishing.com [generis-publishing.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. SRB assay for measuring target cell killing [protocols.io]

- 17. bio-protocol.org [bio-protocol.org]

- 18. ibidi.com [ibidi.com]

- 19. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. moodle2.units.it [moodle2.units.it]

- 22. repo.uni-hannover.de [repo.uni-hannover.de]

In Silico Modeling of 8-Methoxyquinazolin-4-OL Receptor Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 8-Methoxyquinazolin-4-OL's binding to its putative receptor, β-catenin. Quinazoline derivatives are recognized for their diverse biological activities, and in silico methodologies offer a potent, cost-effective, and rapid approach to elucidating their molecular interactions. This document outlines a systematic workflow, from target identification and preparation to molecular docking, molecular dynamics simulations, and data interpretation. Detailed hypothetical protocols and data presentation formats are provided to guide researchers in investigating the binding of 8-Methoxyquinazolin-4-OL or similar novel compounds. The integration of computational predictions with experimental validation is emphasized as a critical paradigm for robust drug development.

Introduction to In Silico Drug Discovery and Quinazoline Derivatives

Computer-Aided Drug Design (CADD) has become an indispensable component of the pharmaceutical research and development pipeline. In silico techniques are employed to simulate and predict the interactions between small molecules and biological targets at a molecular level, thereby accelerating the identification and optimization of potential drug candidates. These methods are broadly categorized into structure-based and ligand-based approaches.

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as inhibitors of various kinases and signaling pathways.[1][2][3][4] While the specific biological target of 8-Methoxyquinazolin-4-OL is not extensively documented, structurally similar 8-methoxyquinazoline derivatives have been investigated as inhibitors of the β-catenin/TCF4 signaling pathway.[1] β-catenin is a key component of the Wnt signaling pathway, which is often dysregulated in cancer. Therefore, for the purpose of this guide, β-catenin will be considered the putative receptor for 8-Methoxyquinazolin-4-OL.

Workflow for In Silico Modeling

A systematic workflow is crucial for obtaining reliable and reproducible results in in silico modeling. The following diagram illustrates the key stages of the process, from initial setup to final analysis.

Experimental Protocols

Ligand Preparation

The accuracy of the ligand's 3D structure is fundamental for meaningful docking studies.

-

2D Structure Generation: Draw the 2D structure of 8-Methoxyquinazolin-4-OL using a chemical drawing tool like ChemDraw or MarvinSketch.

-

3D Structure Conversion: Convert the 2D structure to a 3D conformation using a program such as Open Babel or the builder tools within molecular modeling software (e.g., Maestro, MOE).

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy, stable conformation.

-

Charge Assignment: Assign partial atomic charges to the ligand atoms. Gasteiger charges are commonly used for initial docking studies.

-

Tautomeric and Ionization States: Determine the most probable tautomeric and ionization state of the ligand at physiological pH (7.4) using tools like LigPrep or Marvin.

Receptor Preparation

The quality of the receptor structure is equally critical for the success of in silico modeling.

-

Structure Retrieval: Obtain the 3D crystal structure of the target receptor, β-catenin, from the Protein Data Bank (PDB). For this guide, we will hypothetically use a PDB entry that has a co-crystallized ligand in the binding site of interest (e.g., PDB ID: 4O0P).

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents that are not part of the active site. The co-crystallized ligand should be retained initially to define the binding site.

-

Protonation and Tautomeric States of Residues: Add hydrogen atoms to the protein structure, as they are crucial for hydrogen bonding interactions. Determine the optimal protonation and tautomeric states of amino acid residues, particularly histidines, using software like H++ or the Protein Preparation Wizard in Maestro.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms fixed.

-

Binding Site Definition: Define the binding site for molecular docking. This is typically a grid box centered on the co-crystallized ligand or a region identified by pocket-finding algorithms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Docking Software: Utilize a well-validated docking program such as AutoDock Vina, Glide, or GOLD.

-

Docking Simulation: Perform the docking simulation, treating the ligand as flexible and the receptor as rigid or with limited flexibility in the binding site residues. The program will generate multiple binding poses of the ligand within the defined binding site.

-

Scoring and Ranking: The docking program will score and rank the generated poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then selected for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

-

System Setup: The top-ranked docked complex from the molecular docking step is used as the starting structure. The complex is placed in a periodic box of a suitable water model (e.g., TIP3P) and neutralized with counter-ions (e.g., Na+ or Cl-) to mimic physiological conditions.

-

Energy Minimization: The entire system undergoes energy minimization to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble) to ensure the system is stable.

-

Production Run: A production MD simulation is run for a significant period (e.g., 100 ns or more) to sample the conformational space of the ligand-receptor complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, identify key interactions, and calculate binding free energies.

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for 8-Methoxyquinazolin-4-OL with β-catenin

| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -8.5 | Lys312, Asn387, Arg469 | Asn387 (side chain) | Phe293, Leu316, Trp383 |

| 2 | -8.2 | Lys312, Gln428, Arg469 | Gln428 (backbone) | Phe293, Val340, Ile424 |

| 3 | -7.9 | Asn387, Arg469, Ser470 | Ser470 (side chain) | Phe293, Leu316, Pro427 |

Table 2: Binding Free Energy Calculations from MD Simulations

| Method | ΔGbind (kcal/mol) | Enthalpic Contribution (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) |

| MM/PBSA | -25.7 ± 2.1 | -40.3 ± 1.8 | 14.6 ± 1.2 |

| MM/GBSA | -28.1 ± 1.9 | -42.5 ± 1.6 | 14.4 ± 1.1 |

Visualization of Pathways and Workflows

Putative β-catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, which is putatively inhibited by 8-Methoxyquinazolin-4-OL.

Detailed Molecular Docking Workflow

This diagram provides a more detailed view of the molecular docking process.

Conclusion

The in silico modeling workflow detailed in this guide provides a robust and systematic approach to investigate the binding of 8-Methoxyquinazolin-4-OL to its putative target, β-catenin. By integrating molecular docking and molecular dynamics simulations, researchers can gain significant insights into the molecular basis of ligand recognition and receptor modulation. The generated data, when presented clearly, can guide further experimental studies, such as in vitro binding assays, to validate the computational predictions. This iterative cycle of computational modeling and experimental validation is a powerful strategy in modern drug discovery.

References

- 1. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Methoxyquinolin-4-ol | C10H9NO2 | CID 243291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Predicted ADME Properties of 8-Methoxyquinazolin-4-OL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the heterocyclic compound 8-Methoxyquinazolin-4-OL. Due to the absence of a publicly available, comprehensive in silico ADME profile for this specific molecule, this guide combines known physicochemical properties with qualitative predictions based on its chemical structure and data from closely related quinazolinone analogs. This information is crucial for researchers in the fields of medicinal chemistry and drug discovery to evaluate its potential as a drug candidate.

Physicochemical Properties

The fundamental physicochemical properties of 8-Methoxyquinazolin-4-OL are essential for interpreting its likely ADME profile. These properties, sourced from chemical databases, are summarized below.[1][2]

| Property | Value | Source |

| Chemical Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=CC2C(O)=NC=NC=21 | [1] |

| InChIKey | CKBSLDWXPYMOIT-UHFFFAOYSA-N | [1] |

Predicted ADME Profile Summary

The following table outlines the qualitative and semi-quantitative predictions for the core ADME properties of 8-Methoxyquinazolin-4-OL. These predictions are based on its structural features—a relatively small, moderately polar molecule—and the general characteristics of the quinazolinone scaffold reported in the literature.[3][4][5][6] For comparative context, a quantitative example of a related quinazolinone derivative is provided in the subsequent section.

| ADME Parameter | Predicted Property | Rationale and Commentary |

| Absorption | ||

| Aqueous Solubility | Moderate to Low | The quinazolinone core is generally sparingly soluble in water. The presence of a polar hydroxyl group and nitrogen atoms may improve solubility, but the aromatic system reduces it. |

| Permeability (Caco-2) | Moderate to High | As a small molecule that should not violate Lipinski's Rule of Five, passive diffusion across the intestinal membrane is expected to be a primary absorption mechanism. |

| Oral Bioavailability | Likely Moderate | Good permeability may be offset by potential first-pass metabolism. The overall bioavailability will be a balance of absorption and metabolic clearance. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderate | Quinazolinone derivatives often exhibit binding to plasma proteins like albumin. The degree of binding is variable but is not expected to be excessively high for this relatively simple structure. |

| Blood-Brain Barrier (BBB) Penetration | Possible | The molecule's small size and moderate lipophilicity could allow for penetration of the BBB. In silico models for other quinazolinones have shown positive BBB penetration.[4] |

| Volume of Distribution (Vd) | Moderate | The compound is expected to distribute beyond the systemic circulation into tissues, but widespread distribution may be limited by its polarity. |

| Metabolism | ||

| Metabolic Stability | Low to Moderate | The quinazolinone ring and the methoxy group are susceptible to metabolism by cytochrome P450 (CYP) enzymes. Common metabolic pathways include O-demethylation of the methoxy group and hydroxylation of the aromatic rings. |

| Major Metabolizing Enzymes | CYP3A4, CYP2D6, CYP1A2 | These are common enzymes involved in the metabolism of a wide range of xenobiotics, including heterocyclic compounds. |

| Excretion | ||

| Primary Route | Renal and Biliary | Metabolites are likely to be more polar and excreted via the kidneys. Some parent compounds and metabolites may also be eliminated through bile. |

| Toxicity | ||

| hERG Inhibition | Low Risk | While requiring experimental confirmation, the simple structure of 8-Methoxyquinazolin-4-OL does not contain common structural alerts for hERG channel inhibition. |

| Mutagenicity (Ames) | Low Risk | The core structure is not typically associated with mutagenicity. |

Representative In Silico ADME Data for a Quinazolinone Analog

To provide a quantitative perspective, the following table presents predicted ADME properties for a series of quinazolin-4-one derivatives from a published study.[7] These compounds, while structurally different, share the same core and provide a useful benchmark for what might be expected from in silico modeling of such scaffolds.

Disclaimer: The following data is for structurally related compounds and should not be taken as the actual predicted values for 8-Methoxyquinazolin-4-OL. It is presented for illustrative purposes.

| Parameter | Compound 3 | Compound 4 | Reference Drug (Piragliatin) |

| Molecular Weight | 412.43 | 426.46 | 331.34 |

| LogP | 3.58 | 3.87 | 2.11 |

| H-bond Acceptors | 5 | 5 | 5 |

| H-bond Donors | 1 | 1 | 2 |

| Topological Polar Surface Area (TPSA) | 74.29 Ų | 74.29 Ų | 84.58 Ų |

| Aqueous Solubility (LogS) | -4.41 | -4.71 | -3.02 |

| GI Absorption | High | High | High |

| BBB Permeant | Yes | Yes | No |

| CYP2D6 Inhibitor | No | No | No |

| Lipinski's Rule of Five Violations | 0 | 0 | 0 |

Source: Adapted from in silico ADMET prediction data for novel quinazolin-4-one derivatives.[7]

Experimental Protocols

Standard in vitro ADME assays are essential to confirm these in silico predictions. Below are detailed methodologies for key experiments.

Kinetic Aqueous Solubility Assay

-

Objective: To determine the solubility of a compound in an aqueous buffer at a specific pH.

-

Methodology:

-

A high-concentration stock solution of 8-Methoxyquinazolin-4-OL is prepared in dimethyl sulfoxide (DMSO).

-

This stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final DMSO concentration of 1-2%.

-

The solution is shaken or agitated at room temperature for a period of 1.5 to 2 hours to allow for precipitation of the compound.

-

The solution is then filtered to remove the precipitated solid.

-

The concentration of the dissolved compound in the filtrate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS) by comparing it to a standard curve.

-

Caco-2 Permeability Assay

-

Objective: To assess the rate of transport of a compound across the human intestinal barrier, predicting in vivo absorption.

-

Methodology:

-

Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days until they form a confluent, differentiated monolayer.

-

The integrity of the cell monolayer is verified using a marker compound like Lucifer yellow.

-

8-Methoxyquinazolin-4-OL is added to the apical (AP) side of the monolayer (representing the intestinal lumen).

-

Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.

-

The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the compound on the BL side, as quantified by LC-MS/MS.

-

The assay is often run in both AP-to-BL and BL-to-AP directions to assess for active efflux.

-

Metabolic Stability Assay in Human Liver Microsomes (HLM)

-

Objective: To determine the rate at which a compound is metabolized by liver enzymes, predicting its metabolic clearance.

-

Methodology:

-

Human liver microsomes, which contain a high concentration of CYP enzymes, are incubated with 8-Methoxyquinazolin-4-OL at 37°C.

-

The reaction is initiated by the addition of the cofactor NADPH, which is required for CYP enzyme activity.

-

Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.

-

The samples are centrifuged to precipitate proteins.

-

The amount of the parent compound remaining in the supernatant at each time point is quantified by LC-MS/MS.

-

The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

-

Visualizations

Logical Relationship of Core ADME Properties

This diagram illustrates how the fundamental physicochemical properties of a compound influence its ADME profile, ultimately determining its bioavailability and potential for toxicity.

Caption: Interplay of physicochemical properties and ADME processes.

General In Vitro ADME Experimental Workflow

This diagram outlines a typical workflow for the in vitro assessment of a compound's ADME properties, from initial screening to more detailed characterization.

Caption: A typical workflow for in vitro ADME profiling.

References

- 1. 8-Methoxyquinazolin-4-ol,16064-27-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. 8-Methoxyquinazolin-4-ol , 97% , 16064-27-0 - CookeChem [cookechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

8-Methoxyquinazolin-4-ol: A Technical Whitepaper on the Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinazolin-4-ol is a heterocyclic organic compound featuring a quinazoline core structure, which is a common scaffold in numerous biologically active molecules. While direct experimental evidence elucidating the specific mechanism of action for 8-Methoxyquinazolin-4-ol is not extensively documented in publicly available literature, a compelling hypothesis can be formulated based on the well-characterized activities of its structural derivatives. This technical guide synthesizes the existing data on 8-methoxyquinazoline derivatives to propose a potential mechanism of action for the parent compound, focusing on key signaling pathways implicated in cancer and other diseases. This document provides a comprehensive overview of the cytotoxic, signaling, and potential enzymatic inhibitory activities of related compounds, including detailed experimental protocols and quantitative data to support the formulated hypothesis and guide future research.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly in oncology. The addition of a methoxy group at the 8th position and a hydroxyl group at the 4th position of the quinazoline ring system endows 8-Methoxyquinazolin-4-ol with specific physicochemical properties that may influence its biological activity. This whitepaper will explore the hypothesized mechanism of action of 8-Methoxyquinazolin-4-ol by examining the established biological targets and signaling pathways of its more complex derivatives.

Hypothesized Mechanism of Action

Based on the activities of its derivatives, it is hypothesized that 8-Methoxyquinazolin-4-ol may exert its biological effects through the modulation of one or more of the following key cellular signaling pathways and enzymes:

-

Inhibition of the β-catenin/TCF4 Signaling Pathway: Derivatives of 8-methoxyquinazoline have been shown to possess cytotoxic activity by disrupting the interaction between β-catenin and T-cell factor 4 (TCF4).[1] This interaction is a critical downstream event in the Wnt signaling pathway, which is frequently dysregulated in various cancers, including colorectal and hepatocellular carcinoma. The disruption of this pathway leads to the downregulation of key oncogenes like c-MYC and Cyclin D1, ultimately inducing apoptosis and inhibiting cell migration.[1]

-

Inhibition of Phosphodiesterase 5 (PDE5): Certain quinazoline derivatives with a 4-benzylamino substitution have been identified as potent and selective inhibitors of PDE5.[2] PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to increased levels of cGMP, causing smooth muscle relaxation. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in erectile dysfunction and pulmonary hypertension.

-

Modulation of Phosphoinositide 3-Kinase (PI3K) Signaling: The PI3K pathway is a central regulator of cell growth, proliferation, and survival. A number of 4-morpholino-2-phenylquinazoline derivatives have been evaluated as inhibitors of PI3K p110α, a key isoform of the enzyme.[3] Inhibition of PI3K signaling is a well-established strategy in cancer therapy.

-

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The 4-anilinoquinazoline scaffold is a well-known pharmacophore for EGFR tyrosine kinase inhibitors, such as gefitinib and erlotinib.[4] These drugs are used in the treatment of non-small cell lung cancer and other solid tumors. It is plausible that 8-Methoxyquinazolin-4-ol could exhibit some level of EGFR inhibitory activity.